molecular formula C24H26N4O B4371239 1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE

1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE

Cat. No.: B4371239
M. Wt: 386.5 g/mol
InChI Key: ADQDUZXOFKVSGI-UHFFFAOYSA-N
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Description

1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the indole ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxamide
  • 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid
  • 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate

Uniqueness

1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-benzyl-2,3-dimethyl-N-[2-(3-methylpyrazol-1-yl)ethyl]indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-17-11-13-27(26-17)14-12-25-24(29)21-9-10-23-22(15-21)18(2)19(3)28(23)16-20-7-5-4-6-8-20/h4-11,13,15H,12,14,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQDUZXOFKVSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCNC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-BENZYL-2,3-DIMETHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE

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